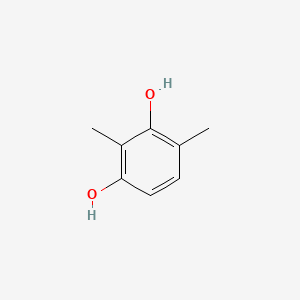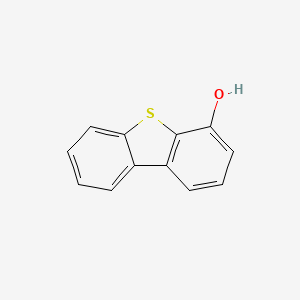
4-Hydroxydibenzothiophen
Übersicht
Beschreibung
4-Hydroxydibenzothiophene is a useful research compound. Its molecular formula is C12H8OS and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxydibenzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxydibenzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hochtemperatursynthese
4-Hydroxydibenzothiophen kann bei hohen Temperaturen synthetisiert werden . Dieser Prozess beinhaltet die Reaktion von 4-Magnesium-Bromdibenzothiophen mit Sauerstoff . Eine andere Methode beinhaltet die Reaktion von Thiophenol mit einer äquimolaren Menge an o-Chlor-o-Bromphenol bei 550-580 °C in einem Durchflusssystem in einer Inertgasatmosphäre .
Zwischenprodukt in der organischen Chemie
This compound entsteht als Ergebnis der thermischen Dehydrocyclisierung des Zwischenprodukts 2-Hydroxyphenyl-Phenylsulfid . Dies deutet auf seine mögliche Verwendung als Zwischenprodukt bei der Synthese anderer organischer Verbindungen hin .
Bioabbau-Studien
Obwohl nicht direkt mit this compound verwandt, haben Studien an ähnlichen Verbindungen wie 4-Hydroxybenzoat gezeigt, dass diese biologisch abgebaut werden können . Dies deutet auf potenzielle Anwendungen von this compound in der Umweltwissenschaft und Schadstoffkontrolle hin.
Safety and Hazards
Wirkmechanismus
Target of Action
A similar compound, 4,4’-dihydroxybenzophenone, has been reported to targetLanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
It’s worth noting that 4,4’-dihydroxybenzophenone is known to inhibit lanosterol 14-alpha demethylase, thereby disrupting the production of ergosterol and affecting the integrity of the fungal cell membrane .
Biochemical Pathways
Related compounds like 4-hydroxybenzoic acid have been studied for their impact on various biochemical pathways . For instance, 4-Hydroxybenzoic acid is known to be involved in the biodegradation pathways of several aromatic compounds .
Pharmacokinetics
It was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability was low, and the compound was rapidly metabolized into 4-Hydroxybenzoic acid .
Result of Action
Based on the action of similar compounds, it can be inferred that it might interfere with the biosynthesis of vital cellular components, leading to potential disruption of cellular functions .
Action Environment
It’s worth noting that environmental conditions can significantly impact the absorption, distribution, metabolism, and excretion of similar compounds .
Eigenschaften
IUPAC Name |
dibenzothiophen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBWJLQUFMWZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179204 | |
| Record name | 4-Hydroxydibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24444-75-5 | |
| Record name | 4-Hydroxydibenzothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024444755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxydibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
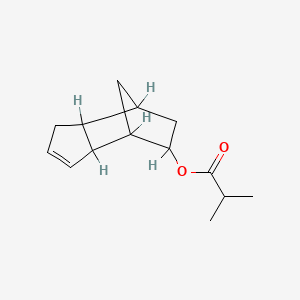
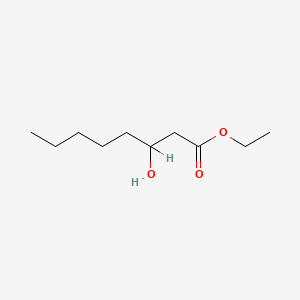

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)
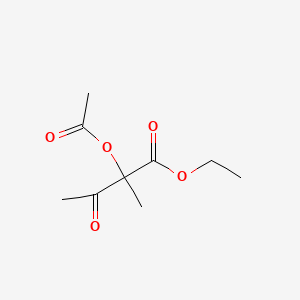
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]-](/img/structure/B1594601.png)

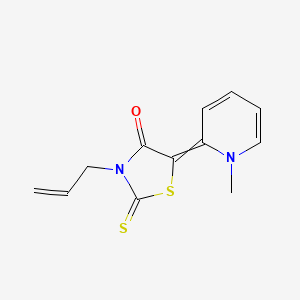



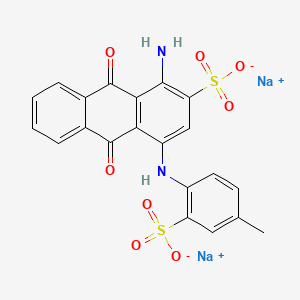
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-](/img/structure/B1594610.png)
